molecular formula C17H19NO3 B12606676 [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid CAS No. 918343-19-8

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid

Cat. No.: B12606676
CAS No.: 918343-19-8
M. Wt: 285.34 g/mol
InChI Key: CBUILSPVAKPEHV-UHFFFAOYSA-N
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Description

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid is a structurally complex carboxylic acid derivative featuring a pyridine ring substituted at the 3-position with an acetic acid moiety and at the 2-position with a tert-butylphenoxy group.

Properties

CAS No.

918343-19-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-[2-(2-tert-butylphenoxy)pyridin-3-yl]acetic acid

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-8-4-5-9-14(13)21-16-12(11-15(19)20)7-6-10-18-16/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

CBUILSPVAKPEHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions.

    Coupling with acetic acid: The resulting intermediate is then coupled with acetic acid or its derivatives using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Overview

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid is a compound that has garnered attention in various scientific fields, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest potential applications as a pharmacological agent, especially in the modulation of specific receptor activities. This article reviews the applications of this compound, focusing on its synthesis, biological evaluations, and therapeutic potentials.

Pharmacological Applications

  • P2Y Receptor Modulation :
    • The compound has been identified as a selective inhibitor of the P2Y1 receptor, which is involved in various physiological processes including neurotransmission and inflammation . This receptor's modulation can have implications for treating conditions such as thrombosis and other cardiovascular diseases.
    • A study indicated that derivatives of this compound exhibit potent antagonistic effects on P2Y receptors, showcasing its potential in developing therapeutic agents targeting these receptors .
  • Anti-diabetic Potential :
    • Research has highlighted the compound's role in enhancing insulin sensitivity, suggesting its application in diabetes management. Specifically, it was noted for its ability to reduce plasma triglyceride levels and improve glucose tolerance in animal models . This indicates a promising avenue for further exploration in metabolic disorder treatments.
  • Structure-Activity Relationships :
    • The synthesis of various derivatives has allowed researchers to explore structure-activity relationships extensively. For instance, modifications to the tert-butyl group have been shown to enhance or diminish PPARγ partial agonist activity, which is crucial for developing selective agonists with fewer adverse effects . These findings underline the importance of chemical modifications in optimizing therapeutic efficacy.

Case Studies

  • In Vivo Studies :
    • In male Zucker fatty rats, the compound demonstrated significant improvements in metabolic parameters when administered alongside established diabetes medications like pioglitazone. These studies provide evidence of its efficacy and safety profile compared to existing treatments .
  • Toxicological Assessments :
    • Toxicological evaluations have indicated that while the compound exhibits beneficial pharmacological properties, it also possesses certain risks such as skin irritation and acute toxicity when ingested . Understanding these risks is essential for developing safe pharmaceutical applications.

Mechanism of Action

The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are compared below:

Compound Name Substituents/Modifications Key Properties/Applications Reference
[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid - 2-tert-Butylphenoxy group
- Pyridin-3-yl acetic acid
Hypothesized enhanced lipophilicity and steric bulk for target binding
2-(4-(tert-Butyl)phenyl)-2-(pyridin-3-yl)acetic acid - 4-tert-Butylphenyl group
- Pyridin-3-yl acetic acid
Synthesized via Pd-catalyzed α-arylation; potential intermediate in drug discovery
2-(Pyridin-3-yl)acetic acid - Unsubstituted pyridin-3-yl group Base compound; used in esterification (e.g., methyl ester derivatives)
2-(Pyridin-4-yl)acetic acid hydrochloride - Pyridin-4-yl substitution
- Hydrochloride salt
Altered electronic properties due to N-position; improved solubility
2-(6-(1H-Tetrazol-1-yl)pyridin-3-yl)acetic acid - Tetrazole substituent Bioisostere for carboxylic acids; potential metabolic stability

Key Observations :

  • tert-Butyl Positioning: The tert-butyl group in phenoxy (target compound) versus phenyl () positions alters steric hindrance and electronic effects. The 2-tert-butylphenoxy group may enhance π-π stacking in hydrophobic binding pockets compared to 4-tert-butylphenyl analogs .
  • Pyridine Nitrogen Position : 3-pyridyl derivatives (target compound, ) exhibit different hydrogen-bonding capabilities compared to 4-pyridyl analogs (), affecting acidity (pKa) and interaction with biological targets .

Biological Activity

[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the phenoxy and pyridinyl groups, suggest it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H17N1O3C_{15}H_{17}N_{1}O_{3}. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid exhibit notable antimicrobial properties. For instance, compounds with similar phenoxy groups have shown effectiveness against a range of bacteria:

  • Gram-positive bacteria : Compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL against Staphylococcus aureus.
  • Gram-negative bacteria : The activity was comparatively weaker, with MICs ranging from 62.5 to 500 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
Compound 29S. aureus ATCC 4330015.6231.25
Compound 29E. coli125>2000

Anticancer Activity

The potential anticancer properties of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid have been explored through various studies focusing on cell lines. For example, related compounds have shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : LNCaP (prostate cancer), T47-D (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 1.33 µM, indicating potent antiproliferative effects against hormone-dependent cancer cells .

The mechanism by which [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with specific receptors could alter cellular responses, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce cell death in cancerous cells through apoptosis pathways .

Study on Antimicrobial Properties

A study conducted on various derivatives demonstrated that specific modifications to the phenoxy group significantly enhanced antimicrobial activity. The findings indicated a clear structure-activity relationship where lipophilicity played a crucial role in effectiveness against different bacterial strains .

Study on Anticancer Effects

In another study focusing on the anticancer potential, researchers synthesized several derivatives based on the core structure of [2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid. These derivatives were tested against multiple cancer cell lines, revealing that modifications to the side chains could lead to improved potency and selectivity for cancer cells over normal cells .

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